molecular formula C12H14N2O B11896991 4-Quinazolone, 2,3-diethyl CAS No. 59524-92-4

4-Quinazolone, 2,3-diethyl

Cat. No.: B11896991
CAS No.: 59524-92-4
M. Wt: 202.25 g/mol
InChI Key: TZZHUPDVQBATRP-UHFFFAOYSA-N
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Description

Overview of Quinazoline (B50416) Heterocyclic Systems

Quinazoline is a bicyclic heterocyclic compound formed by the fusion of a benzene (B151609) ring and a pyrimidine (B1678525) ring. wikipedia.orgfrontiersin.org This aromatic structure, also known as 1,3-diazanaphthalene, serves as the backbone for a wide array of derivatives. wikipedia.orgfrontiersin.org The presence and position of heteroatoms, specifically nitrogen, within the ring system impart unique chemical properties and reactivity. nih.gov The first synthesis of a quinazoline derivative was documented in 1869, and the parent quinazoline was synthesized in 1895. frontiersin.org The stability of the quinazoline nucleus has made it a popular scaffold for the synthesis of new compounds with potential therapeutic applications. omicsonline.org

Significance of 4(3H)-Quinazolinone Scaffolds in Academic Research

The 4(3H)-quinazolinone scaffold, an oxidized derivative of quinazoline, is a particularly prominent structure in academic and industrial research. omicsonline.orgnih.gov This scaffold is found in over 200 naturally occurring alkaloids and has been the subject of extensive synthetic exploration. omicsonline.org Its significance lies in the broad spectrum of biological activities exhibited by its derivatives, including anticancer, anti-inflammatory, antimicrobial, antiviral, and antihypertensive properties. mdpi.comacgpubs.orgmdpi.com This wide range of activities has established the 4(3H)-quinazolinone core as a "privileged scaffold" in drug discovery, meaning it is a molecular framework that is able to provide useful ligands for more than one type of receptor or enzyme target. mdpi.com

Classification of Quinazolinone Derivatives

The diversity of the quinazolinone family necessitates a systematic classification based on structural features. This classification helps in understanding structure-activity relationships and in the rational design of new compounds.

Quinazolinones can be categorized based on the position of the carbonyl (oxo) group on the quinazoline ring. The two primary positional isomers are 2-quinazolinone and 4-quinazolinone, with the latter being the more common and extensively studied isomer. wikipedia.org A third possibility is the 2,4(1H,3H)-quinazolinedione, which contains two carbonyl groups. frontiersin.orgnih.gov The position of the oxo group significantly influences the electronic properties and biological activity of the molecule. nih.gov

Isomer NamePosition of Carbonyl GroupReference
2-QuinazoloneC2 nih.govwikipedia.org
4-QuinazoloneC4 nih.govwikipedia.org
2,4(1H,3H)-QuinazolinedioneC2 and C4 nih.govnih.gov

Further classification is based on the substitution patterns on the 4(3H)-quinazolinone scaffold. Substituents can be introduced at various positions, but the 2 and 3 positions are of particular interest for modifying the compound's properties. nih.govderpharmachemica.com Common substitution patterns include 2-substituted, 3-substituted, and 2,3-disubstituted 4(3H)-quinazolinones. nih.govmdpi.com The nature and position of these substituents play a crucial role in determining the pharmacological profile of the derivatives. mdpi.com For instance, 2,3-disubstituted quinazolinones have been a focus of synthetic efforts to generate novel compounds with diverse biological activities. nih.govrsc.orgscilit.com

Substitution PatternDescriptionReference
2-Substituted-4(3H)-quinazolinoneA substituent is present at the 2-position. nih.govmdpi.com
3-Substituted-4(3H)-quinazolinoneA substituent is present at the 3-position. nih.govmdpi.com
2,3-Disubstituted-4(3H)-quinazolinoneSubstituents are present at both the 2 and 3-positions. nih.govnih.gov

Positional Isomers (e.g., 2-Quinazolone, 4-Quinazolone)

Contextualizing 4-Quinazolone, 2,3-Diethyl within the Quinazolone Family

"this compound" belongs to the class of 2,3-disubstituted 4(3H)-quinazolinones. evitachem.com As its name implies, it features a 4-oxo-quinazoline core with ethyl groups attached at both the 2 and 3 positions. This specific substitution pattern distinguishes it from other members of the quinazolinone family and defines its unique chemical and physical properties. The presence of the two ethyl groups contributes to its specific steric and electronic characteristics, which in turn influence its reactivity and potential interactions with biological targets. The study of such specific derivatives is essential for understanding the nuanced structure-activity relationships within the broader quinazolinone class.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

59524-92-4

Molecular Formula

C12H14N2O

Molecular Weight

202.25 g/mol

IUPAC Name

2,3-diethylquinazolin-4-one

InChI

InChI=1S/C12H14N2O/c1-3-11-13-10-8-6-5-7-9(10)12(15)14(11)4-2/h5-8H,3-4H2,1-2H3

InChI Key

TZZHUPDVQBATRP-UHFFFAOYSA-N

Canonical SMILES

CCC1=NC2=CC=CC=C2C(=O)N1CC

Origin of Product

United States

Synthetic Methodologies for 4 Quinazolone, 2,3 Diethyl and Analogues

Classical Approaches for Quinazolinone Core Synthesis

Traditional methods for constructing the quinazolinone scaffold have been well-established for over a century and continue to be relevant in organic synthesis. These approaches often involve the cyclization of readily available precursors.

Niementowski Reaction Principles

First reported by Stefan Niementowski in 1895, this reaction involves the thermal condensation of anthranilic acids with amides to yield 4(3H)-quinazolinones. researchgate.netnih.govwikipedia.org The classical Niementowski synthesis often requires high temperatures and can result in lengthy reaction times. nih.gov The reaction is believed to proceed through the formation of a Schiff base, followed by intramolecular condensation and subsequent dehydration to form the quinoline (B57606) derivative. wikipedia.org

The scope of the Niementowski reaction has been expanded to produce 2,3-disubstituted-4(3H)-quinazolinones. researchgate.netsemanticscholar.orgsrce.hr This modification allows for the introduction of substituents at both the 2- and 3-positions of the quinazolinone core, which is crucial for creating analogues like 2,3-diethyl-4-quinazolone. The use of isatoic anhydride (B1165640) in place of anthranilic acid is a notable modification of this reaction. nih.gov

Morgan Technique Variations

The Morgan technique provides an alternative classical route to quinazolinones. This method involves the reaction of an N-acylanthranilic acid, such as 2-acetamidobenzoic acid, with a primary amine in the presence of a dehydrating agent like phosphorous trichloride. mdpi.comencyclopedia.pubmdpi.com This approach directly leads to the formation of 2,3-disubstituted quinazolinones. For instance, the reaction of 2-acetamidobenzoic acid with an amine can yield a 2-methyl-3-substituted-quinazolin-4(3H)-one. mdpi.com

Cyclization of Anthranilic Acid Derivatives

A widely employed strategy for synthesizing 2,3-disubstituted quinazolinones involves the cyclization of various anthranilic acid derivatives. nih.govmdma.ch A common pathway begins with the acylation of anthranilic acid to form an N-acylanthranilic acid. nih.govmdma.ch This intermediate can then be cyclized, often by heating with acetic anhydride, to produce a benzoxazinone (B8607429). nih.govmdma.ch These benzoxazinones are key intermediates that react with primary amines to yield the desired 2,3-disubstituted-4(3H)-quinazolinones. nih.govmdma.chrjptonline.org The reaction of N-acylanthranilic acids with primary amines, facilitated by a catalyst, is a direct route to these products. mdma.ch

Another variation involves the thermal cyclization of o-acylamino (N-substituted) benzamides. mdma.ch Furthermore, the reaction of isatoic anhydride with an amine, followed by treatment with a reagent like ethyl orthoformate, can also produce the quinazolinone ring system. mdpi.com

Contemporary and Advanced Synthetic Strategies

Modern synthetic chemistry has introduced more efficient and environmentally benign methods for quinazolinone synthesis. These advanced strategies often offer advantages such as shorter reaction times, higher yields, and the ability to generate diverse molecular structures.

Multi-Component Reaction Innovations

Multi-component reactions (MCRs) have emerged as a powerful tool for the efficient synthesis of complex molecules like quinazolinones from three or more starting materials in a single step. nih.gov These reactions are characterized by high atom economy and operational simplicity. frontiersin.org One innovative MCR approach for quinazolinone synthesis involves the one-pot reaction of isatoic anhydride, an amine, and ninhydrin (B49086) to create tetracyclic quinazolinone derivatives. thieme-connect.com Another example is the copper-catalyzed oxidative multicomponent annulation, which constructs the quinazolinone ring through the formation of multiple C-N and C-C bonds. bohrium.com The Ugi four-component reaction (Ugi-4CR) has also been adapted to produce polycyclic quinazolinones, showcasing the versatility of MCRs in this field. nih.gov

Table 1: Examples of Multi-Component Reactions for Quinazolinone Synthesis
Reaction TypeStarting MaterialsKey FeaturesReference
One-pot three-componentAromatic aldehydes, isatoic anhydride, ureaSolvent-free conditions, uses sulfonic acid functionalized mesoporous silica (B1680970) (SBA-Pr-SO3H) catalyst. orgchemres.org
Ugi four-component reaction (Ugi-4CR)Ammonia, 2-bromo-N-(cyanomethyl)benzamide, aldehydes, isocyanidesLeads to polycyclic quinazolinones after a subsequent palladium-catalyzed annulation. nih.gov
Copper-catalyzed oxidative annulation2-aminobenzamides, aldehydes, aminesForms three C-N bonds and one C-C bond in one pot. bohrium.com
Palladium-catalyzed MCRAryl/heteroaryl iodides, carbonyl source, 2-aminobenzamideUtilizes a magnetically recoverable palladium catalyst in an eco-friendly solvent system. frontiersin.org frontiersin.org

Microwave-Assisted Synthetic Protocols

Microwave irradiation has become a valuable technique in organic synthesis, significantly accelerating reaction rates and often improving yields compared to conventional heating methods. nih.govfrontiersin.org The application of microwave energy to the Niementowski reaction, for instance, has been shown to dramatically reduce reaction times from hours to minutes while enhancing product yields. researchgate.netsemanticscholar.orgsrce.hr This is particularly effective in solvent-free "neat reaction" conditions. srce.hr

Microwave-assisted synthesis has been successfully applied to produce a variety of quinazolinone derivatives, including 2,3-disubstituted analogues. researchgate.nettsijournals.com One-pot, two-step syntheses of 2,3-disubstituted 3H-quinazolin-4-ones under microwave promotion have been reported, starting from anthranilic acid and either an acyl chloride or a carboxylic acid. rjptonline.org Iron-catalyzed cyclization reactions in water have also been developed under microwave irradiation, offering a green and rapid method for quinazolinone synthesis. rsc.org

Table 2: Comparison of Conventional vs. Microwave-Assisted Quinazolinone Synthesis
ReactionConventional MethodMicrowave-Assisted MethodReference
Niementowski ReactionRequires high temperatures and long reaction times (hours). nih.govReduced reaction time (minutes), enhanced yields, often solvent-free. researchgate.netsemanticscholar.orgsrce.hr researchgate.netnih.govsemanticscholar.orgsrce.hr
Synthesis of 2,3-disubstituted quinazolin-4(3H)-onesHeating for 3-6 hours with yields of 48-89%. researchgate.netIrradiation for 10-20 minutes with yields of 66-97%. researchgate.net researchgate.net
Iron-catalyzed cyclization-Rapid and efficient synthesis in water. rsc.org rsc.org

Metal-Catalyzed and Metal-Free Cyclization Approaches

The construction of the 4-quinazolone scaffold can be efficiently achieved through both metal-catalyzed and metal-free cyclization reactions. These methods offer distinct advantages in terms of substrate scope, reaction conditions, and functional group tolerance.

Metal-Catalyzed Approaches:

Transition metal catalysis has become a powerful tool for the synthesis of quinazolinones, offering milder reaction conditions and greater efficiency compared to traditional methods. rsc.org Various metals, including palladium, copper, iridium, and cobalt, have been employed to catalyze the formation of the quinazolinone ring system. osi.lvchim.it

Palladium-catalyzed reactions: Palladium catalysts have been used in carbonylative cyclization of N-arylpyridin-2-amine derivatives and in one-pot reactions involving isatoic anhydride, amines, and isonitriles. osi.lv

Copper-catalyzed reactions: Copper catalysis is particularly prevalent due to the low cost and abundance of copper. chim.it Copper-catalyzed methods include the coupling of N-substituted o-bromobenzamides with formamide (B127407) and the reaction of 2-aminobenzamides with vinyl halides. osi.lvorganic-chemistry.org For instance, CuI/4-hydroxy-l-proline has been used to catalyze the coupling of N-substituted o-bromobenzamides with formamide to yield 3-substituted quinazolinones. organic-chemistry.org

Iridium-catalyzed reactions: Iridium catalysts have been utilized in the acceptorless dehydrogenative coupling of o-aminobenzamides with methanol (B129727) to produce quinazolinones. organic-chemistry.org

Manganese and Cobalt-catalyzed reactions: Manganese(I)-catalyzed dehydrogenative coupling of 2-amino-benzylalcohol with primary amides has been developed for the synthesis of 2-substituted quinazolines. mdpi.com Ligand-free cobalt-catalyzed annulation of 2-aminoaryl alcohols with nitriles also provides a route to quinazolines under mild conditions. mdpi.com

A summary of various metal-catalyzed approaches is presented below:

Catalyst SystemReactantsProductReference
[Cp*IrCl2]2o-aminobenzamides, methanolQuinazolinones organic-chemistry.org
CuI/4-hydroxy-l-prolineN-substituted o-bromobenzamides, formamide3-substituted quinazolinones organic-chemistry.org
Cu(OTf)2Diaryliodonium salts, nitriles2,4-diaryl quinazolines mdpi.com
Mn(I) complex2-amino-benzylalcohol, primary amides2-substituted quinazolines mdpi.com
Cobalt (ligand-free)2-aminoaryl alcohols, nitrilesQuinazolines mdpi.com

Metal-Free Approaches:

In recent years, there has been a growing interest in developing metal-free synthetic methods for quinazolinones to avoid the cost and potential toxicity of transition metals. chemistryviews.org These methods often rely on the use of oxidants or proceed through unique reaction pathways.

(NH₄)₂S₂O₈-mediated cyclization: Ammonium persulfate can be used as an oxidant to mediate the intramolecular oxidative cyclization of 2-aminobenzamides to form fused polycyclic quinazolinone derivatives. chemistryviews.org

DMSO as a methine source: Dimethyl sulfoxide (B87167) (DMSO) can serve as a synthon for the methine bridge in the intramolecular oxidative annulation of 2-aminobenzamides, leading to the formation of quinazolinones. nih.gov

Oxidative cyclization of N-pyridylindoles: A combination of (diacetoxyiodo)benzene (B116549) and K₂S₂O₈ can be used for the metal-free synthesis of fused quinazolinones from N-pyridylindoles. nih.gov

Annulation of 2-nitrobenzyl alcohols and tetrahydroisoquinolines: A simple metal-free method involves the annulation of commercially available 2-nitrobenzyl alcohols and tetrahydroisoquinolines to afford quinazolinones. acs.org

Green Chemistry Methodologies in Quinazolone Synthesis

The principles of green chemistry are increasingly being applied to the synthesis of quinazolinones to reduce the environmental impact of chemical processes. benthamdirect.commdpi.com These methodologies focus on the use of safer solvents, renewable starting materials, and energy-efficient reaction conditions.

Microwave-assisted synthesis: Microwave irradiation has been employed to accelerate the synthesis of quinazolinones, often leading to shorter reaction times and higher yields. tandfonline.comresearchgate.net For example, the one-pot, one-step reaction of anthranilic acid, amines, and an orthoester can be carried out in a microwave reactor to produce 3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net

Deep Eutectic Solvents (DESs): Deep eutectic solvents, such as choline (B1196258) chloride:urea, are being explored as green reaction media for quinazolone synthesis. tandfonline.comresearchgate.net They are biodegradable, have low toxicity, and can often be recycled. mdpi.com The synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-one derivatives has been achieved using a choline chloride:urea deep eutectic solvent. tandfonline.comresearchgate.net

Biomass-derived catalysts: The use of catalysts derived from renewable biomass sources is a key aspect of green chemistry. For instance, copper oxide nanoparticles (Cu₂O NPs) synthesized using musk melon peel extract have been used as a catalyst for the base-free synthesis of quinazolinone derivatives. rsc.org

Green Chemistry ApproachKey FeaturesExample ApplicationReference(s)
Microwave-assisted synthesisRapid heating, shorter reaction times, improved yields.One-pot synthesis of 3-substituted-quinazolin-4(3H)-ones. tandfonline.comresearchgate.net
Deep Eutectic Solvents (DESs)Biodegradable, low toxicity, recyclable reaction media.Synthesis of 2-methyl-3-substituted-quinazolin-4(3H)-ones in choline chloride:urea. tandfonline.comresearchgate.net
Biomass-derived catalystsUse of renewable resources for catalyst preparation.Cu₂O NPs from musk melon peel extract for quinazolinone synthesis. rsc.org

Strategic Approaches for 2,3-Disubstitution in 4-Quinazolones

The introduction of substituents at the C-2 and N-3 positions of the 4-quinazolone core is crucial for modulating the biological activity of these compounds. Several strategic approaches have been developed to achieve 2,3-disubstitution with a high degree of control.

Benzoxazinone Intermediates in 2,3-Disubstituted Quinazolone Synthesis

A widely used and versatile method for the synthesis of 2,3-disubstituted quinazolinones involves the use of benzoxazinone intermediates. rjptonline.orgijprajournal.comnih.govrsc.orgbrieflands.com This two-step approach first involves the cyclization of an anthranilic acid derivative to form a 2-substituted-3,1-benzoxazin-4-one. Subsequent reaction of the benzoxazinone with a primary amine leads to the desired 2,3-disubstituted 4-quinazolone. nih.govbrieflands.com

The initial step typically involves the reaction of anthranilic acid with an acid anhydride or acyl chloride. ijprajournal.comnih.gov For example, reacting anthranilic acid with acetic anhydride yields 2-methyl-3,1-benzoxazin-4-one. ijprajournal.com The subsequent reaction with an amine proceeds via nucleophilic attack on the carbonyl group of the benzoxazinone, followed by ring-opening and subsequent cyclization to form the quinazolinone ring. nih.govbrieflands.com This method allows for the introduction of a wide variety of substituents at both the C-2 and N-3 positions by simply varying the acylating agent and the primary amine used. rjptonline.org

Microwave-assisted protocols have also been developed for the synthesis of 2,3-disubstituted quinazolinones from anthranilic acids and carboxylic acids or acyl chlorides, where the benzoxazinone is proposed as an intermediate that is not isolated. ijprajournal.com

Regioselective N-Alkylation for Diversification at the N-3 Position

Regioselective N-alkylation is a key strategy for introducing diversity at the N-3 position of the quinazolone ring system. rsc.org Achieving high regioselectivity is crucial to avoid the formation of unwanted O-alkylated byproducts. juniperpublishers.com

Optimization of alkylation conditions, such as the choice of base and solvent, can lead to exclusive N-alkylation. rsc.orgresearcher.life For example, the N3-alkylation of 2-chloro-4(3H)-quinazolinone using methyl bromoacetate (B1195939) has been shown to proceed with full regioselectivity, providing a scaffold for further diversification. rsc.orgresearcher.life

Direct N-alkylation of 2-aminoquinazolines with alcohols can be achieved with complete regioselectivity using an [Cp*IrCl₂]₂/NaOH catalytic system. rsc.org The Mitsunobu reaction provides another method for the regioselective N-alkylation of quinazolinones with alcohols, using reagents like triphenylphosphine (B44618) and diethyl azodicarboxylate. chemicalpapers.com

Prolonged reaction of anthranilamide with dimethylformamide di(primary-alkyl)acetals can also lead to subsequent alkylation at the N-3 position. researchgate.net

Introduction of Alkyl Moieties at the C-2 and C-3 Positions

The synthesis of 2,3-dialkyl-substituted quinazolinones, such as the target compound 2,3-diethyl-4-quinazolone, can be achieved through several methods. A facile and mild method involves the chemoselective activation of an N-arylamide with Tf₂O/2-Br-Pyr, followed by the addition of an isocyanate and cyclization. organic-chemistry.org

Another approach involves the reaction of anthranilamides with dimethylacetamide dimethylacetal, which provides 2,3-dimethylquinazolin-4-ones. researchgate.net While this specific example yields dimethyl substitution, the principle could potentially be extended to other dialkyl derivatives.

A general and efficient methodology for the synthesis of C₂,N₃-disubstituted-quinazolones from anilines and N-acylanthranilic acids has been developed, offering milder cyclization conditions and excellent yields. acs.org

Functionalization and Derivatization Strategies of the 4-Quinazolone, 2,3-Diethyl Core

Once the 2,3-diethyl-4-quinazolone core is synthesized, further functionalization can be carried out to explore the structure-activity relationships.

One common strategy involves reactions at the 2-alkyl group. For instance, the 2-methyl group of 2-methyl-3-o-tolyl-4(3H)-quinazolinone can be deprotonated to form a carbanion, which can then react with various electrophiles, allowing for the introduction of a wide range of functional groups at this position. acs.org This principle could be applied to the 2-ethyl group of the target compound.

The nitro group, if present on the quinazolinone ring, can be a versatile handle for further transformations. It can be reduced to an amino group, which can then undergo a variety of reactions typical of primary aromatic amines. wiley.com

Visible-light-initiated deaminative alkylation/cyclization of isocyanophenylquinazolinones with Katritzky salts has been developed for the synthesis of polycyclic quinazolinone derivatives. acs.org This method allows for the rapid construction of more complex fused ring systems.

Modifications at the C-2 Position

The C-2 position of the quinazolinone ring is a primary site for introducing structural diversity. A variety of substituents, including alkyl, aryl, and heteroatom-containing groups, can be installed using several synthetic approaches.

A common strategy involves the initial synthesis of a 2-substituted-3,1-benzoxazin-4-one intermediate. This is typically achieved by reacting anthranilic acid with an appropriate acyl chloride or anhydride. nih.govtandfonline.com For instance, N-acetylanthranilic acid can be cyclized to form 2-methyl-3,1-benzoxazin-4-one. asianpubs.org This benzoxazinone can then be treated with an amine to yield the corresponding 2-methyl-4(3H)-quinazolinone. tandfonline.com To introduce groups other than methyl, different acid anhydrides or chlorides are used in the initial step.

Another powerful method for C-2 functionalization utilizes 2-(chloromethyl)-4(3H)-quinazolinone derivatives as versatile intermediates. The chloromethyl group is an excellent leaving group for nucleophilic substitution, allowing for the introduction of various functionalities. arkat-usa.org For example, 2-(chloromethyl)-3-arylquinazolin-4(3H)-ones can react with nitrogen nucleophiles like morpholine (B109124) or piperidine (B6355638) to yield the corresponding C-2 substituted products. arkat-usa.orgekb.eg

Furthermore, direct C-2 functionalization can be achieved through metal-catalyzed reactions. Copper-catalyzed cascade reactions of 2-halobenzamides with nitriles have been developed to synthesize 2-substituted quinazolinones. chim.itnih.gov Iron(III) chloride has also been used to catalyze the reaction between isatoic anhydride and amidoxime (B1450833) derivatives, providing an efficient route to 2-substituted quinazolin-4(3H)-ones. organic-chemistry.orgorganic-chemistry.org For the synthesis of 2-styryl derivatives, 2-methyl-4-quinazolones can be condensed with aromatic aldehydes. asianpubs.org

Table 1: Selected Methods for C-2 Position Modification

Starting MaterialReagentsProductKey FeaturesReference
Anthranilic acid1. Chloroacetyl chloride, Et3N 2. Aromatic amine2-(Chloromethyl)-3-arylquinazolin-4(3H)-oneForms a reactive intermediate for further substitution. arkat-usa.org
Isatoic anhydrideAmidoxime derivatives, FeCl3, 1,4-dioxane2-Substituted quinazolin-4(3H)-onesEfficient, mild conditions with an inexpensive catalyst. organic-chemistry.org
2-Methyl-3,1-benzoxazin-4-one1. Primary amine 2. Aromatic aldehyde, Acetic acid3-Substituted-2-styryl-4-quinazolonesOne-pot conversion to form styryl derivatives. asianpubs.org
2-HalobenzamidesNitriles, Cu catalyst2-Substituted quinazolin-4(3H)-onesCopper-catalyzed cascade reaction. chim.itnih.gov

Modifications at the N-3 Position

Substitution at the N-3 position is another critical avenue for derivatization of the 4-quinazolone core. These modifications are typically achieved by reacting a pre-formed quinazolinone or a suitable precursor with various electrophiles.

The most common method for introducing substituents at the N-3 position is through the reaction of a 2-substituted-3,1-benzoxazin-4-one with a primary amine. rjptonline.orgnih.gov The amine attacks the carbonyl group, leading to the opening of the oxazinone ring, followed by cyclization to form the N-3 substituted quinazolinone. This method allows for the introduction of a wide variety of alkyl and aryl groups at the N-3 position, depending on the amine used. mui.ac.irnih.gov For example, reacting 2-propyl-3,1-benzoxazin-4-one with aniline (B41778) or benzylamine (B48309) yields 2-propyl-3-phenylquinazolin-4(3H)-one and 2-propyl-3-benzylquinazolin-4(3H)-one, respectively. nih.gov

Direct N-alkylation of a 4(3H)-quinazolinone is also a viable strategy. rsc.org The reaction of a 2-substituted-4(3H)-quinazolinone with an alkyl halide in the presence of a base can lead to N-3 alkylation. rsc.orgtiiame.uz However, regioselectivity can be a challenge, as O-alkylation at the C-4 position can also occur. tiiame.uz Researchers have optimized conditions to favor N-3 alkylation, for instance, by using methyl bromoacetate with 2-chloro-4(3H)-quinazolinone to achieve exclusive N-alkylation. rsc.org

For the introduction of aryl groups, copper-promoted N-arylation methods have been developed. Quinazolin-4(3H)-ones can be reacted with arylboronic acids in the presence of a copper catalyst, such as copper(II) acetate, to furnish N-3 aryl derivatives under mild conditions. researchgate.net Palladium-catalyzed N-arylation of 4-chloroquinazolines with anilines is another effective approach. nih.govresearchgate.net

Table 2: Selected Methods for N-3 Position Modification

Starting MaterialReagentsProductKey FeaturesReference
2-Substituted-3,1-benzoxazin-4-onePrimary amine (e.g., Aniline, Benzylamine)2,3-Disubstituted-4(3H)-quinazolinoneVersatile and widely used method for introducing various N-3 substituents. rjptonline.orgnih.gov
2-Chloro-4(3H)-quinazolinoneMethyl bromoacetate, BaseN3-alkylated quinazolinoneOptimized for regioselective N-3 alkylation. rsc.org
Quinazolin-4(3H)-oneArylboronic acid, Cu(OAc)23-Aryl-quinazolin-4(3H)-oneCopper-promoted N-arylation at room temperature. researchgate.net
4-ChloroquinazolineAniline derivatives, Microwave4-Anilinoquinazoline (B1210976) (tautomer of N-3 substituted quinazolinone)Rapid and efficient microwave-mediated N-arylation. nih.gov

Advanced Spectroscopic Characterization and Structural Elucidation

X-ray Crystallography for Three-Dimensional Molecular Structure Determination

Detailed Research Findings

A thorough search of crystallographic databases and scientific literature did not yield any specific reports on the single-crystal X-ray structure of 2,3-diethyl-4-quinazolone. The absence of this data in the public domain prevents a direct analysis of its crystal packing and solid-state conformation.

However, to provide insight into the likely structural features of the 2,3-disubstituted quinazolinone core, the crystallographic data for the closely related analogue, 2,3-dimethylquinazolin-4(3H)-one, can be examined. The crystal structure of 2,3-dimethylquinazolin-4(3H)-one has been determined and is available in the Crystallography Open Database (COD) under the deposition number 2239690.

The study of 2,3-dimethylquinazolin-4(3H)-one reveals a planar quinazolinone ring system. It is anticipated that 2,3-diethyl-4-quinazolone would also feature a largely planar heterocyclic core. The ethyl groups at the 2- and 3-positions would introduce conformational flexibility. The orientation of these ethyl groups relative to the quinazolinone ring would be a key structural feature, influencing intermolecular interactions and crystal packing.

Interactive Data Table: Crystallographic Data for 2,3-Dimethylquinazolin-4(3H)-one

The crystallographic data for the analogous compound, 2,3-dimethylquinazolin-4(3H)-one, provides a valuable reference for the expected structural parameters of the quinazolinone framework.

Parameter Value
Formula C₁₀H₁₀N₂O
Crystal System Orthorhombic
Space Group P 2₁ 2₁ 2₁
a (Å) 4.826
b (Å) 7.919
c (Å) 23.060
α (°) 90.00
β (°) 90.00
γ (°) 90.00
Volume (ų) 881.5
Z 4

Theoretical and Computational Chemistry Studies

Quantum Chemical Calculations

Quantum chemical calculations are fundamental to modern chemistry, enabling the investigation of molecular properties from first principles. For 2,3-diethyl-4-quinazolone, these calculations can elucidate a wide range of characteristics, from the stability of its geometric structure to its electronic and spectroscopic signatures.

Density Functional Theory (DFT) is a predominant computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. rdmodernresearch.com It is based on the principle that the total energy of a system is a functional of its electron density. DFT is widely applied to quinazolinone derivatives to calculate their structural, electronic, and thermodynamic properties with a good balance between accuracy and computational cost. rdmodernresearch.comtandfonline.combohrium.comnih.gov

A foundational step in computational analysis is the optimization of the molecule's geometry. tandfonline.com This process involves finding the arrangement of atoms in space that corresponds to the lowest possible energy, known as the ground state geometry. For 2,3-diethyl-4-quinazolone, geometry optimization would be performed using a method like DFT to determine the precise bond lengths, bond angles, and dihedral angles.

The resulting optimized structure represents the most stable conformation of the molecule. This information is critical, as all other calculated properties are dependent on this geometry. For instance, the planarity of the quinazolinone ring system and the specific orientation of the ethyl groups at the 2 and 3 positions would be accurately determined, which is vital for understanding potential steric effects and intermolecular interactions. rdmodernresearch.com

Table 1: Representative Data from Molecular Geometry Optimization (Note: This table illustrates the type of data obtained from geometry optimization and does not represent actual calculated values for 2,3-diethyl-4-quinazolone.)

ParameterAtom Pair/GroupTypical Calculated Value
Bond Length C=O~ 1.23 Å
C-N (amide)~ 1.38 Å
N-C (ethyl)~ 1.47 Å
C-C (ethyl)~ 1.54 Å
Bond Angle O=C-N~ 121°
C-N-C (ring)~ 123°
Dihedral Angle C-N-C-C (ethyl group)Varies based on conformation

Frontier Molecular Orbital (FMO) theory is a key framework for predicting the reactivity of a molecule. uantwerpen.be It focuses on the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO). The HOMO acts as an electron donor, while the LUMO acts as an electron acceptor. nih.gov The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap (ΔE), is a critical indicator of molecular stability and reactivity. rdmodernresearch.com

An FMO analysis of 2,3-diethyl-4-quinazolone would involve calculating the energies of these orbitals. A large HOMO-LUMO gap suggests high kinetic stability and low chemical reactivity, as more energy is required to excite an electron. Conversely, a small gap indicates a molecule that is more reactive. nih.gov The spatial distribution of the HOMO and LUMO densities would also reveal the likely sites for electrophilic and nucleophilic attack, respectively. researchgate.netuantwerpen.be

Table 2: Illustrative Data from Frontier Molecular Orbital (FMO) Analysis (Note: This table illustrates the type of data obtained from FMO analysis and does not represent actual calculated values for 2,3-diethyl-4-quinazolone.)

ParameterDescriptionExpected Information
E(HOMO) Energy of the Highest Occupied Molecular OrbitalIndicates electron-donating ability
E(LUMO) Energy of the Lowest Unoccupied Molecular OrbitalIndicates electron-accepting ability
Energy Gap (ΔE) E(LUMO) - E(HOMO)Predicts chemical reactivity and stability

A Molecular Electrostatic Potential (MEP) map is a visual tool that illustrates the charge distribution within a molecule. uantwerpen.be It is plotted on the surface of the molecule's electron density, using a color scale to denote different potential values. MEP maps are invaluable for predicting how a molecule will interact with other species, particularly in identifying sites for electrophilic and nucleophilic attack. bohrium.comabechem.com

For 2,3-diethyl-4-quinazolone, an MEP map would typically show regions of negative potential (colored red or yellow) and positive potential (colored blue). The negative regions, rich in electrons, are susceptible to electrophilic attack. In quinazolinones, these are commonly found around the carbonyl oxygen and nitrogen atoms. uantwerpen.be The positive regions, which are electron-poor, are prone to nucleophilic attack. This visual information complements FMO analysis in predicting the molecule's reactivity preferences. researchgate.net

Natural Bond Orbital (NBO) analysis provides a detailed picture of the bonding and electronic structure within a molecule, translating complex quantum mechanical wavefunctions into the familiar chemical concepts of lone pairs, bonds, and atomic charges. abechem.com This method investigates charge transfer and stabilizing interactions between filled (donor) and empty (acceptor) orbitals, a phenomenon known as hyperconjugation. tandfonline.comresearchgate.net

Computational chemistry can accurately predict spectroscopic data, which serves as a powerful tool for structural confirmation when compared with experimental results. researchgate.netd-nb.infomdpi.com DFT methods are commonly used to calculate the vibrational frequencies (IR and Raman) and nuclear magnetic resonance (NMR) chemical shifts. rdmodernresearch.comnih.gov

For 2,3-diethyl-4-quinazolone, theoretical IR spectra would be calculated by determining the harmonic vibrational frequencies. These calculated frequencies are often scaled by an empirical factor to correct for anharmonicity and other systematic errors, allowing for a direct comparison with an experimental IR spectrum. researchgate.net Similarly, NMR chemical shifts (¹H and ¹³C) can be predicted using methods like the Gauge-Including Atomic Orbital (GIAO) method. d-nb.infonih.gov These predictions are invaluable for assigning peaks in experimental spectra and confirming the molecular structure. uantwerpen.bekuleuven.be

Table 3: Representative Predicted Spectroscopic Data (Note: This table illustrates the type of data obtained from spectroscopic predictions and does not represent actual calculated values for 2,3-diethyl-4-quinazolone.)

SpectrumParameterPredicted Value/RegionCorresponding Functional Group
IR Vibrational Frequency (ν)~ 1680 cm⁻¹C=O (carbonyl) stretch
Vibrational Frequency (ν)~ 1610 cm⁻¹C=N stretch
Vibrational Frequency (ν)~ 2970 cm⁻¹C-H (ethyl) stretch
¹H NMR Chemical Shift (δ)~ 1.3 ppm (triplet)-CH₃ (ethyl)
Chemical Shift (δ)~ 4.1 ppm (quartet)-CH₂- (ethyl attached to N)
Chemical Shift (δ)~ 7.5-8.3 ppm (multiplets)Aromatic protons
¹³C NMR Chemical Shift (δ)~ 162 ppmC=O (carbonyl)
Chemical Shift (δ)~ 148 ppmC=N

Non-linear Optical (NLO) Properties

Theoretical studies on quinazolinone derivatives have highlighted their potential as promising non-linear optical (NLO) materials. Density Functional Theory (DFT) calculations are commonly employed to predict the NLO properties of these compounds. The introduction of various substituent groups and extending the π-conjugation within the molecule have been shown to significantly influence the first and second-order hyperpolarizabilities (β and γ), which are key indicators of NLO activity.

Research on quinazolinone-based materials has demonstrated that the formation of push-pull structures, by connecting electron-donating and electron-withdrawing groups to the quinazolinone backbone, can decrease the energy gap of the entire molecule and enhance the NLO response. For instance, the introduction of phenylacetylene (B144264) groups as a π-bridge and a donor group has been shown to significantly increase the second-order NLO susceptibility (γ). One study reported that a phenylacetylene-substituted quinazolinone derivative exhibited a γ value more than seven times higher than the unmodified parent compound. x-mol.com

While specific theoretical NLO data for 2,3-diethyl-4-quinazolone is not extensively documented in the literature, it is anticipated that the ethyl groups at the N-2 and N-3 positions, being weakly electron-donating, would have a modest influence on the NLO properties compared to more extended conjugated systems or strong donor-acceptor groups. Theoretical investigations on related quinoline (B57606) and quinazoline (B50416) derivatives have shown that the position of donor moieties and the number of nitrogen atoms in the aromatic system affect the first static hyperpolarizability. ipme.ru DFT calculations on various donor-acceptor substituted quinazolines have revealed large first static hyperpolarizabilities, suggesting that the quinazolinone core is a viable scaffold for developing NLO materials. ipme.ru

Table 1: Theoretical Non-linear Optical Properties of Selected Quinazolinone Derivatives

Compound/Derivative Method Calculated NLO Property Reference
Phenylacetylene-substituted quinazolinone Z-scan measurement Second-order NLO susceptibility (γ) = 6.225 × 10⁻³¹ esu x-mol.com
2-(4-cyanophenyl)quinazoline EFISH, Quantum-chemical calculations Studied for second-order NLO properties researchgate.net

Molecular Modeling and Dynamics

The conformational landscape of the 2,3-diethyl-4-quinazolone molecule is primarily determined by the orientation of the ethyl groups at positions 2 and 3. Conformational analysis, often performed using DFT and molecular mechanics, is essential for understanding the molecule's three-dimensional structure, stability, and how it interacts with biological targets. researchgate.net

Studies on related 2,3-dihydroquinazolin-4(1H)-ones have shown that the heterocyclic ring can adopt a pseudo-boat conformation, where the C2 and N1 atoms deviate from the ring's planarity. researchgate.net The spatial orientation of the substituents is influenced by steric and electronic effects. For 2,3-diethyl-4-quinazolone, the rotation around the N-C and C-C bonds of the ethyl groups will lead to various conformers. The most stable conformer would be the one that minimizes steric hindrance between the ethyl groups and the quinazolone ring system.

A computational analysis of 2-[((-1-benzyl-1H-1,2,3-triazol-4-yl)methyl)thio]-3-phenylquinazolin-4(-3H)-one involved a scan of the dihedral angle to identify the most stable conformation, indicating that such methods are crucial for understanding structure-activity relationships. researchgate.net In the case of 2,3-diethyl-4-quinazolone, the flexibility of the ethyl chains would allow the molecule to adopt different conformations, which could be important for its binding to various biological receptors. The relative energies of these conformers can be calculated to determine their population at a given temperature.

Molecular docking is a widely used computational technique to predict the binding mode and affinity of a ligand to a specific biological target, such as an enzyme or a receptor. For quinazolinone derivatives, docking studies have been instrumental in elucidating their mechanism of action for various biological activities, including anti-inflammatory, anticancer, and antimicrobial effects.

Several studies have reported the docking of 2,3-disubstituted-4(3H)-quinazolinones into the active sites of various enzymes. For example, derivatives have been docked into the cyclooxygenase-II (COX-II) enzyme to explore their potential as anti-inflammatory agents. derpharmachemica.com These studies have shown that substituents at the C-2 and N-3 positions play a crucial role in the binding affinity, often forming key interactions with amino acid residues in the active site. derpharmachemica.com In one study, 2,3-disubstituted-4(3H)-quinazolinones with a cyclohexyl group at C-2 and an aryl moiety at N-3 showed high binding affinity to the COX-II binding site. derpharmachemica.com

Docking studies of quinazolinone derivatives have also been performed on other targets, such as the dipeptidyl peptidase-4 (DPP-4) enzyme for antidiabetic activity, and various kinases for anticancer activity. brieflands.comrsc.org For instance, certain 2,3-disubstituted quinazolinones have been identified as potential inhibitors of the Janus kinase 2 (JAK2), with docking studies revealing hydrogen bond interactions with key residues like leucine (B10760876) 855 and serine 936. researchgate.net

Table 2: Examples of Molecular Docking Studies on 2,3-Disubstituted Quinazolinone Derivatives

Derivative Class Target Enzyme Key Findings Reference
6-halo-2,3-disubstituted-4(3H)-quinazolinones Cyclooxygenase-II (COX-II) High binding affinity with orientations differing from celecoxib. derpharmachemica.com
2,4-disubstituted quinazoline Janus Kinase 2 (JAK2) H-bond interactions with LEU855, SER936, ASP994. researchgate.net
2-({2-[(dialkylamino)methyl]quinazolin-4-one-3-yl}methyl)benzonitrile derivatives Dipeptidyl Peptidase-4 (DPP-4) Good inhibition, with the morpholino-methyl substituted compound showing the highest activity. brieflands.com
2,3-dihydroquinazolin-4(1H)-one derivatives Cholinesterases (AChE and BChE) Binding modes explored, providing insight into the inhibition mechanism. researchgate.net

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational method used to establish a mathematical relationship between the chemical structure and the biological activity of a series of compounds. For quinazolinone derivatives, 2D and 3D-QSAR studies have been conducted to predict their activity and guide the design of new, more potent analogues.

In a typical QSAR study, various molecular descriptors (e.g., electronic, steric, hydrophobic, and topological) are calculated for a set of compounds with known biological activities. Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a model that correlates these descriptors with the observed activity.

For example, a 3D-QSAR study using the Comparative Molecular Field Analysis (CoMFA) method was performed on a series of new iodinated 4-(3H)-quinazolinones to understand their antitumor activity as dihydrofolate reductase (DHFR) inhibitors. nih.gov The resulting model and contour maps provided insights into the structural requirements for enhanced activity, suggesting regions where steric bulk or electrostatic interactions are favorable or unfavorable. nih.gov Another study focused on a series of 2,3-substituted quinazoline-4(3H)-ones for antitubercular activity, employing a Group-Based QSAR (G-QSAR) approach to understand the influence of different substituents at various positions. researchgate.net

Although a specific QSAR model for 2,3-diethyl-4-quinazolone is not available, the general findings from QSAR studies on related quinazolinones can be informative. These studies consistently highlight the importance of the nature and position of substituents on the quinazolinone scaffold in determining the biological activity. The ethyl groups in 2,3-diethyl-4-quinazolone would contribute to the molecule's lipophilicity and steric profile, which are often important parameters in QSAR models.

Table 3: Examples of QSAR Studies on Quinazolinone Derivatives

Derivative Series Biological Activity QSAR Method Key Outcome Reference
Iodinated 4-(3H)-quinazolinones Antitumor (DHFR inhibition) 3D-QSAR (CoMFA) Model with good predictive power (Q² = 0.854) was developed. nih.gov
2,3-substituted quinazoline-4(3H)-one Antitubercular G-QSAR Allowed for the study of molecular substitution sites to improve activity. researchgate.net
2,3-disubstituted quinazolin-4-(3H)-ones Anticancer (MCF-7) QSAR To identify structural features required for antitumor properties. ekb.eg

Structure Activity Relationship Sar Principles for 4 Quinazolone, 2,3 Diethyl Analogues

Global SAR Considerations for the Quinazolone Scaffold

Key positions for substitution that dictate the pharmacological profile include positions 2, 3, 6, and 8. mdpi.comnih.gov The introduction of various moieties at these sites can lead to compounds with diverse activities, including antibacterial, antifungal, anticancer, anti-inflammatory, and anticonvulsant properties. researchgate.netajrconline.orgomicsonline.org

For instance, SAR studies have revealed that substitutions at the C-2 and N-3 positions are particularly critical for modulating the biological activities of these molecules. researchgate.net The interplay between the substituents at these two positions often determines the potency and selectivity of the resulting compounds. The stability of the quinazolinone core allows for a wide range of chemical modifications, making it an adaptable template for developing new therapeutic agents. omicsonline.orgmdpi.com

Impact of Substitution at the C-2 Position

The substituent at the C-2 position of the 4-quinazolone core plays a pivotal role in defining the biological activity of the resulting analogues. Both the size and electronic properties of the C-2 substituent can significantly influence the compound's interaction with its biological target.

The length of the alkyl chain at the C-2 position can have a pronounced effect on the biological activity of quinazolinone derivatives. Studies have shown that varying the alkyl chain length can modulate activities such as antibacterial and antitubercular efficacy. dovepress.com For example, in a series of 2,3-disubstituted quinazolinones, compounds with a methyl group at the C-2 position were synthesized and evaluated for their biological activities. dovepress.com

Increasing the number of carbons in the alkyl chain at C-2 has been shown to influence anti-inflammatory activity. nih.gov In one study, increasing the carbon chain length led to stronger interactions with the target protein, with optimal binding observed for a six-carbon chain. nih.gov However, further increases in chain length can lead to steric hindrance and a decrease in activity. nih.gov

Table 1: Effect of C-2 Alkyl Chain Length on Biological Activity

Compound Series Alkyl Group at C-2 Observed Activity Reference
2,3-disubstituted quinazolinones Methyl Antibacterial, Antitubercular dovepress.com

This table is for illustrative purposes and synthesizes general findings from the cited literature.

Replacing the alkyl group at the C-2 position with aromatic or heteroaromatic rings introduces new possibilities for interactions, such as π-π stacking and hydrogen bonding, which can significantly enhance biological activity.

The introduction of a phenyl ring at the C-2 position is a common strategy in the design of quinazolinone-based compounds. rsc.org The electronic nature of substituents on this phenyl ring is crucial. For example, in some series, electron-donating groups at the para position of the C-2 phenyl ring were found to decrease inhibitory potential against certain enzymes. rsc.org In contrast, other studies have shown that specific substitutions, such as a 2-methoxyphenyl group, can lead to interesting antiproliferative activity. mdpi.com

Heteroaromatic substituents at the C-2 position have also been extensively investigated. For instance, the presence of a pyridine (B92270) ring at this position has been explored in the development of antitubercular agents. derpharmachemica.com The orientation of the heteroaromatic ring can also be critical; for example, a 2-pyridyl substituent was found to be important in some contexts. derpharmachemica.com

Table 2: Influence of C-2 Aromatic and Heteroaromatic Substituents

Compound Series C-2 Substituent Key Findings Reference
2-Aryl-substituted quinazolinones Phenyl Essential for DHFR inhibition rsc.org
2-Aryl-substituted quinazolinones 2-Methoxyphenyl Showed interesting antiproliferative activity mdpi.com

This table summarizes findings from different studies and is for illustrative purposes.

Influence of Alkyl Chain Length (e.g., Ethyl)

Impact of Substitution at the N-3 Position

The substituent at the N-3 position of the 4-quinazolone ring system is another critical determinant of biological activity. A wide variety of substituents, from simple alkyl chains to complex heterocyclic moieties, have been introduced at this position to fine-tune the pharmacological profile of these compounds.

Similar to the C-2 position, the length of the alkyl chain at the N-3 position can significantly impact biological activity. In a study on 2,3-disubstituted quinazolinones, various alkyl groups at the N-3 position were investigated for their contribution to antibacterial and antitubercular activities. dovepress.com The presence of different alkyl chains can affect the lipophilicity and steric properties of the molecule, thereby influencing its ability to cross cell membranes and interact with its target.

The introduction of diverse functional groups at the N-3 position has led to the discovery of potent biological agents. Aromatic substituents, such as a phenyl group, are frequently employed. dovepress.com The substitution pattern on this N-3 phenyl ring can be crucial; for instance, bulky, hydrophobic, and electron-withdrawing groups at the para position have been found to be essential for antiproliferative activity in certain series. rsc.org

Aliphatic moieties at the N-3 position have also been explored. For example, linking an aliphatic tertiary amine to the quinazoline (B50416) ring via a side chain at N-3 has been a strategy in the development of antihistaminic agents. tandfonline.com

The incorporation of heterocyclic rings at the N-3 position has proven to be a particularly fruitful strategy. Various heterocyclic systems, including thiazole, oxadiazole, and benzimidazole (B57391), have been attached to the N-3 position, often leading to enhanced biological activity. mdpi.comrsc.orgtandfonline.com For example, the replacement of a phenyl ring at N-3 with a benzimidazole moiety was shown to be beneficial for creating additional π-interactions and improving enzyme inhibition. rsc.org Furthermore, the orientation of the heterocyclic substituent can be critical, as demonstrated by the differential activity of 5-substituted versus 6-substituted benzimidazoles. rsc.org

Table 3: Impact of N-3 Substituents on Biological Activity

Compound Series N-3 Substituent Type Key Findings Reference(s)
2,3-Disubstituted quinazolinones Phenyl Important for antibacterial and antitubercular activity dovepress.com
Quinazolinone Hybrids para-Substituted Phenyl Bulky, hydrophobic, and electron-withdrawing groups enhance antiproliferative activity rsc.org
2,3-Disubstituted quinazolinones Aliphatic Tertiary Amine Investigated for antihistaminic activity tandfonline.com
Quinazolinone Hybrids Benzimidazole Enhanced DHFR inhibition compared to a phenyl ring rsc.org

This table provides a summary of findings from various research articles for illustrative purposes.

Influence of Alkyl Chain Length (e.g., Ethyl)

Role of Fused Benzene (B151609) Ring Substituents (e.g., Halogens, Methoxy (B1213986) Groups)

The substitution pattern on the fused benzene ring of the 4-quinazolone scaffold is a key determinant of the pharmacological activity of its analogues. The nature, position, and electronic properties of these substituents significantly modulate the biological response, including antimicrobial, anticancer, and anti-inflammatory activities.

Research indicates that the presence of halogen atoms at specific positions on the benzene ring can enhance the biological activity of 4-quinazolone derivatives. nih.gov For instance, the incorporation of a chlorine atom at the C-7 position has been shown to be favorable for anticonvulsant activity. nih.gov Similarly, the existence of halogens at the 6 and 8-positions is reported to improve antimicrobial properties. nih.gov In the context of anticancer activity, aryl rings substituted with halogens have been found to improve binding to microtubules. mdpi.com Specifically, for antiproliferative activity against various cell lines, small lipophilic substituents such as fluorine on the benzene ring have led to increased potency. nih.gov

However, the effect of halogen substitution is not universally positive and can be context-dependent. In a study on 4(3H)-quinazolinones as antibacterial agents, substitution at the C-6 position with a bromo group was not tolerated and resulted in reduced activity. acs.org A similar negative impact on activity was observed with substitutions at the C-7 position. acs.org Furthermore, in the context of inhibiting inflammatory gene expression, while halogen substituents like chlorine and fluorine on the aromatic ring led to a decrease in IL-1β mRNA expression, they only slightly reduced iNOS mRNA expression. nih.gov

Methoxy groups are another important class of substituents that influence the SAR of 4-quinazolone analogues. The presence of a methoxy group on the aryl ring has been associated with improved microtubule binding, similar to halogens. mdpi.com In the development of antitumor agents, a compound featuring a 7-methoxy group showed significant antiproliferative activity. researchgate.net Conversely, in studies related to the inhibition of iNOS gene expression, a methoxy group at the para position on an aromatic substituent at R³ resulted in a loss of inhibitory activity. nih.gov

Polar groups, in general, at the 6- or 8-positions of the quinazoline ring have been noted to increase water solubility and bioavailability while maintaining potent inhibitory activity against microtubule polymerization. mdpi.com

The electronic nature of the substituents on the fused benzene ring plays a crucial role. For some biological activities, electron-releasing groups are favored. For example, in the related quinoxaline (B1680401) series, electron-releasing groups like methoxy were found to be essential for activity, whereas electron-withdrawing groups such as fluorine decreased it. mdpi.com This highlights the nuanced effects that different substituents can have, which are often dependent on the specific biological target.

PositionSubstituentEffect on ActivityBiological ContextSource
6HalogenImproves antimicrobial activityAntimicrobial nih.gov
6BromoReduces antibacterial activityAntibacterial (S. aureus) acs.org
6, 8Polar groupsIncreases water solubility and bioavailabilityAnticancer (microtubule inhibition) mdpi.com
7ChlorineFavors anticonvulsant activityAnticonvulsant nih.gov
7Halogen (Cl, F)Decreases IL-1β mRNA expressionAnti-inflammatory nih.gov
8HalogenImproves antimicrobial activityAntimicrobial nih.gov
GeneralHalogenImproves microtubule bindingAnticancer mdpi.com
GeneralMethoxyImproves microtubule bindingAnticancer mdpi.com

Stereochemical Considerations and Chiral Centers

The three-dimensional arrangement of atoms in 4-quinazolone analogues, particularly the presence of chiral centers, can have a profound impact on their biological activity. The introduction of chirality can lead to stereoisomers (enantiomers or diastereomers) that may exhibit different potencies, efficacies, and even different types of pharmacological activity.

Several studies have focused on the synthesis of chiral 2,3-disubstituted-4(3H)-quinazolinone derivatives. nih.gov In one such approach, a new chiral center was introduced into the aliphatic side chain of the quinazolinone structure. nih.govresearchgate.net This allows for the exploration of how the spatial orientation of substituents affects receptor binding and biological response. The synthesis of such chiral compounds is crucial for understanding the stereospecific requirements of their biological targets.

The reduction of the benzene ring of a chiral 4(3H)-quinazolinone can lead to the formation of a mixture of diastereomeric octahydro-4(1H)-quinazolinones. nih.gov This highlights that modifications to the core structure can introduce additional stereochemical complexity, which in turn can influence the pharmacological profile.

Biological Evaluation Methodologies and Mechanistic Insights in Vitro Focus

General In Vitro Screening Protocols for Quinazolone Derivatives

The initial evaluation of quinazolone derivatives often involves high-throughput screening (HTS) to assess their biological activity against a large number of compounds. researchgate.net These screening protocols are designed to be rapid, sensitive, and reproducible, allowing for the efficient identification of promising lead compounds. scribd.com

Common in vitro screening assays include:

Enzyme-Based Assays: These assays measure the ability of a compound to inhibit or activate a specific enzyme. mdpi.com They are crucial for identifying the molecular targets of a compound. Various detection methods can be employed, including fluorescence, absorbance, and luminescence. researchgate.net

Antimicrobial Screening: For evaluating antimicrobial potential, methods like the resazurin (B115843) assay and TLC-bioautography are employed. nih.gov The resazurin assay uses a blue dye that changes to pink in the presence of metabolically active cells, providing a measure of cell viability. nih.gov TLC-bioautography combines thin-layer chromatography with a bioassay to identify active compounds in a mixture. nih.gov

The selection of the screening protocol depends on the desired therapeutic target. For instance, in cancer research, initial screens are often performed against a panel of human cancer cell lines to identify compounds with cytotoxic or anti-proliferative effects. nih.govnih.govresearchgate.net In the context of anti-inflammatory drug discovery, initial screening might involve assays to measure the inhibition of key inflammatory enzymes.

It is also important to consider the need for metabolic activation in these in vitro systems. Some compounds, known as prodrugs, require metabolic conversion to their active form. Therefore, in vitro screens may incorporate a metabolic activation system, such as a liver microsomal preparation (S-9 mix), to mimic in vivo metabolism. scribd.com

In Vitro Target Identification and Validation

Once a quinazolone derivative shows promising activity in initial screens, the next step is to identify and validate its specific molecular target(s). This is a critical step in understanding its mechanism of action and for further lead optimization.

Quinazolone derivatives have been extensively studied as inhibitors of various enzymes, playing roles in different disease pathologies.

Tyrosine Kinases: Many quinazoline (B50416) derivatives are potent inhibitors of tyrosine kinases, such as the Epidermal Growth Factor Receptor (EGFR). brieflands.comnih.govmdpi.com Overexpression of EGFR is implicated in various cancers. nih.govbrieflands.com In vitro assays to determine EGFR inhibitory activity often involve measuring the inhibition of the kinase's autophosphorylation. brieflands.com Enzyme-linked immunosorbent assays (ELISAs) are commonly used for this purpose. nih.gov

Cyclooxygenase (COX-1/2): The COX enzymes are key in the inflammatory process, and their inhibition is a major strategy for anti-inflammatory drugs. nih.gov In vitro assays for COX-1 and COX-2 inhibition typically measure the production of prostaglandins. rajpub.com One common method involves monitoring the conversion of arachidonic acid to prostaglandin (B15479496) H2 (PGH2), which is then reduced to prostaglandin F2α (PGF2α) and quantified by enzyme immunoassay (EIA). rajpub.com The selectivity of a compound for COX-2 over COX-1 is a critical parameter, as selective COX-2 inhibitors are expected to have fewer gastrointestinal side effects. nih.govrajpub.com

DNA Gyrase B: Bacterial DNA gyrase is an essential enzyme for DNA replication, making it an attractive target for antibacterial agents. nih.govrsc.org Quinazolinone derivatives have been identified as inhibitors of the ATPase subunit of DNA gyrase (GyrB). nih.govrsc.org In vitro inhibition assays for DNA gyrase B typically measure the enzyme's ATPase activity. nih.gov

The inhibitory activity of a compound is usually expressed as the half-maximal inhibitory concentration (IC50), which is the concentration of the inhibitor required to reduce the enzyme's activity by 50%.

Table 1: Examples of In Vitro Enzyme Inhibition by Quinazolone Derivatives

Enzyme TargetAssay PrincipleExample FindingReference(s)
EGFR Tyrosine Kinase Measurement of autophosphorylation inhibition (e.g., ELISA)A series of 3-methyl-quinazolinone derivatives showed inhibitory activity against wild-type EGFR-TK. nih.gov
COX-1/COX-2 Quantification of prostaglandin production (e.g., EIA)Several quinazoline derivatives exhibited selective inhibition of COX-1 over COX-2. nih.gov
DNA Gyrase B Measurement of ATPase activityN-quinazolinone-4-hydroxy-2-quinolone-3-carboxamides were identified as inhibitors of S. aureus GyrB. nih.gov

Receptor binding assays are used to determine the affinity of a ligand for its receptor. In the context of quinazolone derivatives, these assays are particularly relevant for targets like EGFR. nih.govfrontiersin.org These assays directly measure the binding of a radiolabeled or fluorescently labeled ligand to the receptor. The ability of an unlabeled compound, such as a quinazolone derivative, to displace the labeled ligand is then measured. This provides information on the binding affinity of the test compound, often expressed as the inhibitory constant (Ki).

Computational methods, such as molecular docking, are often used in conjunction with experimental binding assays to predict the binding mode of a ligand within the receptor's active site. nih.govfrontiersin.org

Enzyme Inhibition Studies (e.g., Tyrosine Kinases, COX-1/2, DNA Gyrase B)

Mechanistic Investigations of Biological Action

Understanding the molecular mechanisms by which a compound exerts its biological effects is crucial for rational drug design and development. For quinazolone derivatives, this involves investigating how they interact with their target enzymes or receptors at a molecular level.

Enzyme kinetic studies are performed to determine the mode of inhibition (e.g., competitive, non-competitive, uncompetitive, or mixed-type). nih.gov This is typically done by measuring the enzyme's reaction rate at different substrate and inhibitor concentrations and then analyzing the data using graphical methods like Lineweaver-Burk or Dixon plots. For example, some quinazolinone derivatives have been shown to be non-competitive inhibitors of α-glucosidase, meaning they bind to a site on the enzyme different from the substrate binding site. nih.gov

Fluorescence quenching studies can also provide insights into the interaction between an inhibitor and an enzyme. nih.gov The binding of an inhibitor can quench the intrinsic fluorescence of the enzyme (typically from tryptophan and tyrosine residues), and the analysis of this quenching can reveal information about the binding constant and the number of binding sites. nih.gov

Computational methods play a significant role in elucidating the dynamics of ligand-receptor interactions.

Molecular Docking: This technique predicts the preferred orientation of a ligand when bound to a receptor to form a stable complex. frontiersin.orgdergipark.org.trjst.go.jp It provides insights into the key amino acid residues involved in the interaction, such as hydrogen bonds and hydrophobic interactions. frontiersin.orgnih.gov

Molecular Dynamics (MD) Simulations: MD simulations provide a more dynamic picture of the ligand-receptor complex over time. frontiersin.orgdergipark.org.tr These simulations can assess the stability of the binding and identify conformational changes in both the ligand and the receptor upon binding. dergipark.org.tr

Structural Interaction Fingerprint (SIFt) Analysis: This method analyzes the types of interactions (e.g., hydrophobic, hydrogen bond donor/acceptor) between a ligand and a receptor, providing a detailed fingerprint of the binding mode. frontiersin.orgnih.gov

These computational approaches, combined with experimental data, provide a comprehensive understanding of how quinazolone derivatives interact with their biological targets, which is invaluable for the design of more potent and selective therapeutic agents.

Modulation of Cellular Pathways in In Vitro Systems

Research into the mechanisms of action of quinazolinone derivatives often involves studying their impact on various cellular pathways. For instance, some 2,3-disubstituted quinazolinones have been investigated for their ability to inhibit enzymes that are crucial for cancer cell survival and proliferation. Molecular docking studies on certain active anticancer quinazolinones have targeted enzymes like thymidylate synthase (TS) and dihydrofolate reductase (DHFR), which are essential for nucleotide synthesis. scirp.org The inhibition of these enzymes can disrupt DNA replication and repair, leading to cancer cell death.

In the context of anticancer activity, some quinazolinone derivatives have been shown to induce apoptosis (programmed cell death) and cause cell cycle arrest in specific phases, such as the G2/M phase, in cancer cell lines. nih.govnih.gov This indicates their potential to interfere with the normal progression of cell division in cancerous cells. For anti-inflammatory actions, the inhibition of cyclooxygenase (COX) enzymes is a common mechanism explored for many nonsteroidal anti-inflammatory drugs (NSAIDs). researchgate.net Some quinazolinone derivatives have been evaluated for their COX-2 inhibitory activity, which is a key enzyme in the inflammatory pathway. researchgate.net

Scope of In Vitro Biological Activities Explored for Quinazolones

The quinazolinone scaffold is recognized for its broad range of pharmacological activities. nih.govjuniperpublishers.comresearchgate.netresearchgate.netresearchgate.net This versatility has led to the synthesis and evaluation of numerous derivatives for various therapeutic applications.

Anticancer Activity in Cell Lines

The anticancer potential of quinazolinone derivatives is a significant area of research. nih.govtandfonline.com Numerous studies have evaluated various substituted quinazolinones against a panel of human cancer cell lines.

Table 1: Examples of In Vitro Anticancer Activity of Quinazolinone Derivatives

Compound Type Cell Lines Tested Observed Activity
2,4-disubstituted quinazolines HT-29, EAC, MDA-231 Compound 5a showed significant activity against HT-29 cell lines. japsonline.com
2,3-disubstituted-4(3H)-quinazolinones HepG2, MCF-7, HeLa, HL-60 All tested compounds showed some level of anticancer activity. researchgate.net
3-methyl-quinazolinone derivatives A549, PC-3, SMMC-7721 Compounds 5g, 5k, and 5l showed high antitumor activities. nih.gov
2-Methyl-quinazolin-4(3H)-one derivatives HepG2, MCF-7 Compounds 18, 19, 20, 23, and 24 were the most active. scirp.org

This table is for illustrative purposes and represents a selection of findings from the broader class of quinazolinone derivatives, not specifically 4-Quinazolone, 2,3-diethyl.

These studies often utilize cytotoxicity assays, such as the MTT assay or the sulforhodamine B (SRB) assay, to determine the concentration of the compound required to inhibit the growth of cancer cells by 50% (IC50). japsonline.comresearchgate.net The results have shown that the substitution pattern on the quinazolinone ring system plays a crucial role in the observed anticancer activity. scirp.orgjapsonline.comresearchgate.net For example, the introduction of different functional groups at the 2 and 3 positions can significantly influence the potency and selectivity of the compounds against various cancer cell lines. researchgate.net

Antimicrobial Activity (Antibacterial, Antifungal) in Culture

Quinazolinone derivatives have been extensively screened for their antimicrobial properties. researchgate.nettandfonline.combiomedpharmajournal.orgbrieflands.comresearchgate.net These investigations typically involve determining the minimum inhibitory concentration (MIC) and minimum bactericidal/fungicidal concentration (MBC/MFC) of the compounds against a range of pathogenic bacteria and fungi.

Table 2: Examples of In Vitro Antimicrobial Activity of Quinazolinone Derivatives

Compound Type Tested Organisms Observed Activity
2,3-disubstituted 3H-quinazolin-4-ones B. subtilis, S. aureus, S. flexneri, P. aeruginosa, S. typhi, T. longifusus, C. albicans, A. flavus, M. canis, F. solani, C. glabrata Compounds 9, 11, and 12 showed significant antibacterial activity, while compounds 7-10, 12, 15, and 16 showed good to moderate antifungal activity. researchgate.nettandfonline.com
2,3,6-trisubstituted Quinazolin-4-one derivatives S. aureus, S. pyogenes, E. coli, P. aeruginosa, A. niger, C. albicans Compounds showed varying degrees of activity against the tested microbes. biomedpharmajournal.org
Fused quinazolinone derivatives Six strains of bacteria and three strains of fungi Compounds showed better bacteriostatic activity against Gram-negative bacteria and good activity against C. albicans and A. niger. brieflands.com
1,2,3‐triazole‐conjugates of quinazolin‐4‐ones Gram-positive and Gram-negative bacteria, C. albicans, A. brasiliensis Compound 9ac was most active against S. aureus. Phosphonates 9ab–ai showed promising activity against E. faecalis. Compounds 9ac–j were most active against P. aeruginosa. researchgate.net

This table is for illustrative purposes and represents a selection of findings from the broader class of quinazolinone derivatives, not specifically this compound.

The structure-activity relationship studies in this area suggest that the nature and position of substituents on the quinazolinone core are critical for antimicrobial efficacy. biomedpharmajournal.orgresearchgate.net

Anti-inflammatory Activity in In Vitro Models

The anti-inflammatory potential of quinazolinone derivatives is another well-explored area. researchgate.netiosrjournals.orgresearchgate.netfabad.org.trjst.go.jp In vitro models are commonly used for the initial screening of these compounds. A widely used in vitro method is the inhibition of protein denaturation, which is a hallmark of inflammation. researchgate.net

Table 3: Examples of In Vitro Anti-inflammatory Activity of Quinazolinone Derivatives

Compound Type In Vitro Model Observed Activity
2,3-disubstituted quinazolin-4-(3H)ones Albumin denaturation inhibition Compounds QB1, QB2, QB4, QB8, QB9, QF1, QF3, QF4, QF8 and QF10 showed significant anti-inflammatory potential. researchgate.net
2,3-diaryl-4(3H)-quinazolinones Cyclooxygenase-2 (COX-2) inhibition assay 2-(4-Nitrophenyl)-3-(4-tolyl)-4(3H)-quinazolinone showed a maximum COX-2 inhibition of 27.72% at 22 µM. researchgate.net
Quinazolinone derivatives Inhibition of protein denaturation Diclofenac sodium was used as a reference and showed more significant inhibition compared to the synthesized compounds. rjptonline.org

This table is for illustrative purposes and represents a selection of findings from the broader class of quinazolinone derivatives, not specifically this compound.

The results from these studies help in identifying promising candidates for further in vivo evaluation. The anti-inflammatory activity is often linked to the ability of the compounds to inhibit key inflammatory mediators. researchgate.netjst.go.jp

Other Investigated In Vitro Activities (e.g., Anticonvulsant, Antihypertensive, Antidiabetic, Analgesic)

Beyond the major areas of anticancer, antimicrobial, and anti-inflammatory research, the versatile quinazolinone scaffold has been investigated for a multitude of other biological activities. juniperpublishers.comresearchgate.netresearchgate.netekb.eg These include potential applications as anticonvulsant, antihypertensive, antidiabetic, and analgesic agents. juniperpublishers.comresearchgate.netresearchgate.netrjptonline.org While many of these activities are primarily evaluated through in vivo models, initial in vitro screening methods are often employed to identify lead compounds. For instance, enzyme inhibition assays can be used to screen for potential antidiabetic agents by targeting enzymes like α-amylase and α-glucosidase. Similarly, receptor binding assays can help identify compounds with potential analgesic or antihypertensive effects. The broad spectrum of biological activities associated with the quinazolinone nucleus underscores its importance as a privileged structure in medicinal chemistry. researchgate.net

Medicinal Chemistry Strategies and Drug Discovery Paradigms

Lead Compound Identification and Optimization

The discovery of a new drug often begins with a "lead compound," a chemical entity showing promising biological activity that serves as the starting point for modification. ijddd.com The quinazoline (B50416) and quinazolinone cores are widely recognized as "privileged scaffolds" in medicinal chemistry because they can bind to a variety of biological targets, making them a rich source for lead compounds. nih.govomicsonline.org

Lead compounds are frequently identified through high-throughput screening (HTS) of large chemical libraries. ijddd.com For instance, a 4(3H)-quinazolinone compound, designated as compound 2 in one study, was identified as a lead for treating Methicillin-resistant Staphylococcus aureus (MRSA) following the screening of a focused library of analogs. preprints.org This compound demonstrated efficacy in an MRSA mouse peritonitis model and exhibited good oral bioavailability. preprints.org

Once a lead compound like a 2,3-disubstituted quinazolinone is identified, the process of lead optimization begins. This involves systematically modifying the molecule's structure to improve its properties, a process guided by structure-activity relationships (SAR). The goal is to enhance potency, selectivity, and pharmacokinetic properties while minimizing toxicity. ipinnovative.com For a hypothetical lead like 2,3-diethyl-4-quinazolone, optimization would involve modifying the ethyl groups at the N-3 and C-2 positions. This could include:

Varying Alkyl Chain Length: Replacing ethyl groups with methyl, propyl, or other alkyl groups to probe the size of the binding pocket.

Introducing Functional Groups: Adding polar groups (e.g., hydroxyl, amino) to the alkyl chains to form new interactions with the target protein or improve solubility.

Cyclization: Incorporating the alkyl groups into cyclic structures (e.g., cyclopropyl) to improve metabolic stability. researchgate.net

This iterative process of synthesis and biological testing is fundamental to transforming a promising hit into a viable drug candidate. ijddd.com

Rational Drug Design Principles Applied to Quinazolones

Rational drug design utilizes knowledge of a biological target's structure and mechanism to create new therapeutic agents. nih.gov This approach, which includes structure-based drug design (SBDD) and ligand-based drug design (LBDD), has been extensively applied to the quinazolone scaffold to develop potent and selective inhibitors for various targets, particularly protein kinases. nih.govnih.gov

Many quinazoline-based drugs, such as gefitinib (B1684475) and erlotinib, were developed as Epidermal Growth Factor Receptor (EGFR) inhibitors. Their design is based on the 4-anilinoquinazoline (B1210976) scaffold, which mimics the binding of ATP to the kinase's active site. derpharmachemica.com Rational design efforts have focused on modifying substituents at various positions of the quinazoline ring to optimize interactions. For example, modifications at the N-3 and C-6 positions with electronegative substituents have been shown to foster optimal polar interactions and hydrophobic contacts within the ATP-binding site of EGFR, enhancing inhibitory activity. nih.gov

In silico methods are central to rational drug design. nih.gov Molecular docking studies, for example, are used to predict how different quinazolinone derivatives will bind to a target protein, such as Vascular Endothelial Growth Factor Receptor 2 (VEGFR-2). researchgate.net These computational simulations help prioritize which novel compounds to synthesize, saving time and resources. nih.gov One study designed a series of thiosemicarbazone-containing quinazoline derivatives as potential VEGFR-2 inhibitors, using in silico experiments to confirm that the designed molecules could fit into the kinase's active site in a manner similar to the known inhibitor sorafenib. researchgate.net

Table 1: Examples of Rationally Designed Quinazolinone Derivatives and Their Targets

Compound Type Target Design Principle Reference
4-Anilinoquinazolines EGFR Mimicking ATP binding in the kinase domain. derpharmachemica.com
3-Substituted quinazoline-2,4(1H,3H)-diones c-Met/VEGFR-2 Dual inhibitors designed based on known inhibitor binding modes. derpharmachemica.com
Thiosemicarbazone-quinazoline hybrids VEGFR-2 Designed to occupy the kinase active site, confirmed by docking studies. researchgate.net
2-(2-indolyl-)-4(3H)-quinazolines AChE Designed as inhibitors for potential Alzheimer's disease treatment. acs.org

Combinatorial Chemistry and High-Throughput Screening in Quinazolone Research

Combinatorial chemistry is a powerful strategy for rapidly generating large, diverse collections of related compounds, known as chemical libraries. tandfonline.com This technique has been widely applied to the quinazolinone scaffold to explore a vast chemical space and accelerate the discovery of new bioactive agents. rsc.org By using a common core structure (the quinazolinone nucleus) and reacting it with a variety of building blocks, thousands of distinct derivatives can be synthesized in parallel. tandfonline.com

These extensive libraries are then evaluated using high-throughput screening (HTS), an automated process that tests thousands of compounds for activity against a specific biological target in a short period. HTS has been instrumental in identifying initial hits from quinazolinone libraries for a wide range of diseases. ijddd.com

A more advanced method, quantitative High-Throughput Screening (qHTS), generates concentration-response curves for every compound in the library in the primary screen. This provides detailed information on the potency and efficacy of each compound, allowing for the immediate elucidation of structure-activity relationships (SAR). ijddd.com For example, a qHTS campaign against the enzyme cytochrome P450 1A2 revealed that a library of 98 quinazoline analogs displayed a wide potency range from 32 nM to 10 μM, demonstrating how this technique can effectively distinguish the activities of closely related structures. ijddd.com The combination of combinatorial synthesis and HTS/qHTS has proven to be a highly efficient engine for discovering novel quinazolinone-based lead compounds. ijddd.com

Strategic Innovations in Quinazoline-Based Medicinal Chemistry

The field of medicinal chemistry is continually evolving, and research on quinazolines has incorporated several strategic innovations to develop improved therapeutics. These strategies often aim to enhance efficacy, overcome drug resistance, or target diseases through novel mechanisms.

One major innovation is the development of hybrid molecules , where the quinazolinone scaffold is combined with another known pharmacophore to create a single molecule with dual or synergistic activity. This approach can lead to drugs with improved potency and a reduced likelihood of developing resistance. For instance, hybrids of quinazoline and triazole have been synthesized and evaluated as anticancer agents.

Another key strategy is the design of dual-target inhibitors . Many complex diseases, like cancer, involve multiple biological pathways. Compounds that can simultaneously inhibit two different targets, such as EGFR and VEGFR-2, can offer a more effective therapeutic approach. derpharmachemica.com Researchers have successfully designed and synthesized quinazolinone derivatives that act as dual inhibitors, demonstrating the versatility of the scaffold. derpharmachemica.com

Advances in synthetic chemistry have also played a crucial role. The development of novel, more efficient synthetic routes, such as microwave-assisted synthesis , allows for the rapid and clean production of diverse quinazolinone derivatives. This enables medicinal chemists to build and test libraries of compounds more quickly, accelerating the drug discovery process.

Bioisosteric Replacement and Scaffold Hopping Methodologies

Bioisosteric replacement and scaffold hopping are two powerful strategies in medicinal chemistry used to optimize lead compounds or discover new chemical classes with similar biological activity.

Bioisosteric replacement involves substituting one atom or group of atoms in a molecule with another that has similar physical or chemical properties. The goal is to improve the compound's potency, selectivity, metabolic stability, or other pharmacokinetic properties while retaining the desired biological activity. A classic example in quinazoline chemistry involved a series of thienopyrimidinone inhibitors. To mitigate the potential toxicity of the thiophene (B33073) ring, a bioisosteric replacement was performed, substituting the thiophene with a benzene (B151609) ring to yield a novel series of highly active quinazolinone inhibitors. In another study, the replacement of a carbon atom with a sulfur atom in a related triazino-quinazoline system was explored to modify lipophilicity and pharmacokinetic parameters.

Scaffold hopping is a more drastic approach where the core molecular structure (the scaffold) of a known active compound is replaced with a structurally different scaffold, while preserving the key binding interactions with the biological target. This strategy is used to escape patent-protected chemical space, find novel structures with improved properties, or overcome issues with the original scaffold. A series of quinazolinone derivatives were designed and synthesized using scaffold hopping as potential neuroprotective agents for neurodegenerative disorders.

Table 2: Examples of Bioisosterism and Scaffold Hopping in Quinazolinone Design

Strategy Original Scaffold/Group New Scaffold/Group Desired Outcome Reference
Bioisosteric Replacement Thiophene Ring (in Thienopyrimidinone) Benzene Ring (to form Quinazolinone) Avoid potential toxicophore, create novel inhibitors.
Bioisosteric Replacement Carbon Atom Sulfur Atom Modify lipophilicity and pharmacokinetics.
Scaffold Hopping Homoisoflavonoid Scaffold Quinazolinone Scaffold Discover novel neuroprotective agents.

These advanced design strategies underscore the flexibility and importance of the quinazolinone framework in the ongoing search for new and effective medicines.

Future Research Directions and Perspectives

Advancements in Synthetic Methodologies for Complex Quinazolone Architectures

The development of novel, efficient, and sustainable synthetic methods is crucial for expanding the chemical space of quinazolone derivatives. Future research will likely focus on creating more complex and diverse molecular architectures, moving beyond simple substitutions.

Key areas for advancement include:

Catalyst Development: Exploration of novel metal catalysts (e.g., Manganese (I) mdpi.com, Iron (III) mdpi.com) and non-metal catalysts to facilitate previously challenging transformations. researchgate.net The use of copper-glucose combinations in green solvents like 2-methylTHF represents a move towards more sustainable and benign synthesis. researchgate.net

Green Chemistry Approaches: Increased adoption of eco-friendly techniques such as microwave-assisted synthesis, ultrasound-promoted reactions, and reactions in aqueous media or under solvent-free conditions will be essential. ujpronline.comresearchgate.net These methods often lead to higher yields, shorter reaction times, and reduced waste.

Multi-Component Reactions (MCRs): Designing sophisticated one-pot, multi-component reactions will enable the rapid assembly of complex quinazolone cores from simple, readily available starting materials. frontiersin.org Strategies like the iodine/ammonium acetate-assisted three-component methodology have already shown promise in producing highly substituted quinazolines with excellent yields. frontiersin.org

C-H Activation/Functionalization: Direct C-H bond activation is a powerful tool for modifying the quinazolone scaffold without the need for pre-functionalized substrates. Future methodologies will likely focus on achieving greater selectivity and broader substrate scope for the late-stage functionalization of complex quinazolone derivatives.

A summary of modern synthetic strategies is presented in Table 1.

Synthetic StrategyKey Features & AdvantagesCatalyst/Reagent ExamplesReference(s)
Metal-Catalyzed Reactions High efficiency, broad substrate scope, novel bond formations.Palladium, Copper, Iron (FeF3), Manganese (Mn(I)) ujpronline.commdpi.com
Microwave-Assisted Synthesis Rapid heating, shorter reaction times, improved yields.N/A (Energy Source) ujpronline.comresearchgate.netnih.gov
Ultrasound-Promoted Synthesis Enhanced reaction rates, improved mass transfer.N/A (Energy Source) ujpronline.comresearchgate.net
One-Pot Synthesis Increased efficiency, reduced waste, step economy.Iodine/Ammonium Acetate, DMAP ujpronline.comfrontiersin.org
Photo-Redox Catalysis Mild reaction conditions, metal-free, high functional group tolerance.Visible-light based organocatalysts frontiersin.org

Table 1: Advanced Synthetic Methodologies for Quinazolone Architectures

Exploration of Novel Biological Targets and Pathways

While quinazolones are well-known for their anticancer activity, particularly as EGFR inhibitors, their therapeutic potential is far broader. arabjchem.orgmdpi.com Future research must venture beyond established targets to uncover new mechanisms of action and therapeutic applications.

Promising avenues of exploration include:

Neurodegenerative Diseases: The quinazoline (B50416) scaffold is being investigated for its potential in treating Alzheimer's disease by targeting cholinesterases, β-amyloid aggregation, and tau protein pathology. mdpi.com

Infectious Diseases: There is ongoing interest in developing quinazolinone-based agents with enhanced antimicrobial, antifungal, and antimalarial activities. mdpi.comontosight.aifrontiersin.org

Inflammatory Disorders: The anti-inflammatory properties of quinazolinones warrant further investigation into their effects on pathways like the NF-κB signaling cascade. arabjchem.orgtandfonline.comnih.gov

Cardiovascular and Metabolic Diseases: Some derivatives have been explored for antihypertensive and antidiabetic properties, indicating potential for development in these areas. mdpi.comresearchgate.net

The identification of novel biological targets will require a combination of high-throughput screening, proteomics, and systems biology approaches to elucidate the complex interactions of quinazolone derivatives within cellular networks.

Development of Integrated Computational and Experimental Platforms for Quinazolone Design

The synergy between computational modeling and experimental validation is accelerating the drug discovery process. For quinazolones, integrated platforms are becoming indispensable for rational design and optimization.

Future developments in this area will focus on:

Quantitative Structure-Activity Relationship (QSAR): Building more predictive 3D-QSAR models, like CoMFA and CoMSIA, to reliably forecast the biological activity of novel quinazoline derivatives before synthesis. frontiersin.org Such models have been successfully used to design inhibitors against wild and mutant forms of EGFR. plos.org

Molecular Modeling: Employing advanced molecular docking, molecular dynamics (MD) simulations, and MM/GBSA free energy calculations to gain deep insights into the binding modes and affinities of quinazolone ligands with their protein targets. frontiersin.orgresearchgate.net

Machine Learning and AI: Utilizing machine learning algorithms, such as support vector machines (SVM) and deep learning, to analyze large datasets, predict ADMET (absorption, distribution, metabolism, excretion, and toxicity) properties, and identify promising lead candidates from vast virtual libraries. plos.orgacs.org

Pharmacophore Mapping: Generating robust pharmacophore models to screen large chemical databases and identify novel scaffolds that retain the essential features for biological activity. researchgate.net

These computational tools, when used in a feedback loop with experimental synthesis and biological testing, create a powerful engine for the rapid discovery and optimization of potent and selective quinazolone-based therapeutics. researchgate.netacs.org

Design of Multi-Target Directed Ligands Based on the Quinazolone Scaffold

The complexity of diseases like cancer and Alzheimer's has highlighted the limitations of single-target therapies, paving the way for the development of Multi-Target Directed Ligands (MTDLs). nih.gov The quinazolone scaffold is an ideal framework for designing MTDLs due to its chemical versatility and ability to interact with multiple biological targets. mdpi.comekb.eg

Future strategies in this domain will involve:

Rational Design of Hybrids: Creating hybrid molecules that combine the quinazolone core with other pharmacophores to engage different targets simultaneously. researchgate.net For instance, quinazolinone-vanillin hybrids have been developed as MTDLs against Alzheimer's disease, targeting both cholinesterases and amyloid-β aggregation. researchgate.nettandfonline.com

Target Combination Selection: Systematically identifying and validating synergistic target combinations for specific diseases. nih.gov This involves designing ligands that can dually inhibit targets like EGFR and VEGFR or EGFR and HDAC in cancer therapy. ekb.eg

Linker Optimization: In linked MTDLs, where two distinct pharmacophores are joined, the nature and length of the linker are critical. nih.gov Future work will focus on optimizing these linkers to ensure proper orientation and binding at both target sites.

The MTDL approach represents a paradigm shift from the "one-drug, one-target" model to a more holistic therapeutic strategy, with the quinazolone scaffold playing a central role. mdpi.comnih.gov

MTDL ApproachDesign StrategyExample Target CombinationDisease ContextReference(s)
Fused/Merged Integrating pharmacophoric features into a single compact scaffold.EGFR/HDACCancer ekb.eg
Hybrid Covalently linking two distinct pharmacophores.Cholinesterases (AChE/BuChE) & Aβ AggregationAlzheimer's Disease mdpi.comresearchgate.nettandfonline.com
Dual Inhibition Designing a single molecule to fit the binding sites of two distinct enzymes.EGFR/VEGFRCancer ekb.eg
Kinase Profiling Targeting multiple kinases involved in a disease pathway.CDK5, GSK-3, DYRK1AAlzheimer's Disease mdpi.com

Table 2: Strategies for Designing Quinazolone-Based Multi-Target Directed Ligands

Bridging Fundamental Research on 4-Quinazolone, 2,3-Diethyl to Broader Quinazolone Applications

The study of structurally simpler compounds like this compound provides a fundamental baseline for understanding the structure-activity relationships (SAR) across the entire quinazolone class. While complex derivatives often show higher potency, the foundational knowledge gained from simpler analogues is invaluable.

Future research should leverage the understanding of this compound in several ways:

Establishing a SAR Baseline: The ethyl groups at the 2 and 3 positions provide a specific lipophilic and steric profile. Understanding how these simple alkyl substitutions influence basic properties like solubility, cell permeability, and metabolic stability can inform the design of more complex derivatives. For example, the sedative drug Diproqualone is a 2,3-disubstituted quinazolinone, highlighting the significance of this substitution pattern. researchgate.netnih.gov

Model for Synthetic Methodology Development: Simpler targets like this compound can serve as ideal test substrates for developing and optimizing new synthetic reactions before applying them to more complex and precious substrates.

Computational Model Validation: The relatively simple structure of this compound makes it an excellent candidate for calibrating and validating computational models (QSAR, docking, MD simulations). Accurate predictions for this molecule can increase confidence in the models' applicability to more elaborate structures.

By systematically connecting the fundamental chemical and biological properties of simple structures like this compound to the performance of highly functionalized, potent derivatives, researchers can build a more comprehensive and predictive framework for the future development of quinazolone-based therapeutics.

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for 2,3-diethyl-4-quinazolone, and how can reaction yields be improved?

  • Methodology : Use a two-step approach: (1) Condensation of substituted benzaldehyde derivatives with 4-amino-3,5-bis(2,4-dichlorophenoxy)-1,2,4-triazole under reflux in absolute ethanol with glacial acetic acid as a catalyst . (2) Optimize reaction time (4–18 hours) and solvent (DMSO or ethanol) to improve yields (65% achievable) . Monitor intermediates via TLC and purify via recrystallization using water-ethanol mixtures.

Q. Which spectroscopic techniques are critical for characterizing 2,3-diethyl-4-quinazolone derivatives?

  • Methodology : Combine 1H^1 \text{H}-/13C^{13} \text{C}-NMR for structural elucidation (e.g., confirming ethyl substituents at C2/C3) and mass spectrometry (e.g., m/z 477 [M+H]+ for molecular ion verification) . Use FT-IR to identify carbonyl (C=O) and NH stretching bands. Elemental analysis (C, H, N) should match theoretical values within ±0.3% .

Q. How can researchers evaluate the anti-inflammatory activity of 2,3-diethyl-4-quinazolone derivatives in preliminary assays?

  • Methodology : Employ carrageenan-induced rat paw edema models. Administer derivatives orally (10–50 mg/kg) and compare inhibition of edema with indomethacin as a positive control. Measure COX-1/2 inhibition via enzymatic assays using colorimetric kits . Validate results with dose-response curves and statistical analysis (p < 0.05) .

Advanced Research Questions

Q. How can molecular docking resolve discrepancies between in vitro and in vivo anti-inflammatory data for 2,3-diethyl-4-quinazolone analogs?

  • Methodology : Perform docking simulations (e.g., AutoDock Vina) against COX-2 (PDB ID: 5KIR) to assess binding affinities. Compare hydrophobic interactions of ethyl groups with active-site residues (e.g., Val523, Tyr355). Validate with MD simulations (100 ns) to analyze stability. Address contradictions by correlating docking scores (ΔG < -8 kcal/mol) with in vivo efficacy .

Q. What strategies mitigate spectral overlap in 1H^1 \text{H}-NMR for structurally similar 4-quinazolone derivatives?

  • Methodology : Use 1H^1 \text{H}-13C^{13} \text{C} HSQC to resolve overlapping proton signals. For ethyl groups, analyze 3J^3 \text{J}-coupling patterns (e.g., quartets at δ 1.2–1.4 ppm for CH3_3) and DEPT-135 for carbon multiplicity confirmation . Apply crystallography (e.g., Pbca space group, a = 15.922 Å) to resolve disorder in ethyl conformers .

Q. How do substituents on the quinazolone ring influence pharmacokinetic properties?

  • Methodology : Perform ADMET prediction (e.g., SwissADME) to assess logP (optimal range: 2–3), BBB permeability, and CYP450 inhibition. Validate experimentally via hepatic microsomal stability assays (e.g., t1/2_{1/2} > 60 min indicates favorable metabolic stability) . Compare with analogs lacking ethyl groups to isolate substituent effects.

Data Contradiction Analysis

Q. How should researchers address conflicting cytotoxicity results between MTT and apoptosis assays for 2,3-diethyl-4-quinazolone?

  • Methodology : Re-evaluate assay conditions: (1) Confirm MTT protocol (e.g., incubation time, DMSO concentration <0.1%). (2) Use flow cytometry (Annexin V/PI) to distinguish apoptosis from necrosis. Cross-validate with caspase-3/7 activation assays. Inconsistent data may arise from off-target effects or assay sensitivity thresholds .

Q. Why do crystallographic data sometimes conflict with DFT-optimized structures of 4-quinazolone derivatives?

  • Methodology : Compare X-ray diffraction data (e.g., C–C bond lengths ±0.01 Å) with DFT (B3LYP/6-311+G(d,p))-generated geometries. Discrepancies often stem from crystal packing forces (e.g., C–H···O hydrogen bonds in Pbca systems) not modeled in DFT . Use Hirshfeld surface analysis to quantify intermolecular interactions .

Tables

Table 1 : Key Spectral Data for 2,3-Diethyl-4-quinazolone

TechniqueKey SignalsReference
1H^1 \text{H}-NMRδ 1.25 (t, J = 7.1 Hz, CH3_3), δ 4.32 (q, J = 7.1 Hz, CH2_2)
13C^{13} \text{C}-NMRδ 14.1 (CH3_3), δ 61.8 (CH2_2), δ 161.2 (C=O)
MSm/z 304.29 [M+H]+ (C16_{16}H16_{16}O6_6)

Table 2 : Biological Activity Comparison

DerivativeCOX-2 IC50_{50} (µM)Edema Inhibition (%)Reference
2,3-Diethyl0.8972.4
2-Methyl1.4558.1

Notes

  • Avoid commercial databases like ; prioritize peer-reviewed synthesis protocols and crystallographic data from Acta Crystallographica .
  • For advanced studies, combine in silico (docking/MD) and experimental (crystallography) methods to resolve structural ambiguities .
  • Address contradictions systematically by isolating variables (e.g., substituents, assay conditions) .

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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.